molecular formula C7H4BrClF2 B2587126 2-Chloro-3,5-difluorobenzyl bromide CAS No. 1239353-49-1

2-Chloro-3,5-difluorobenzyl bromide

Cat. No.: B2587126
CAS No.: 1239353-49-1
M. Wt: 241.46
InChI Key: MPXMVIRPDAVXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-difluorobenzyl bromide is a versatile halogenated synthetic intermediate valuable in organic chemistry and drug discovery. This compound features a benzyl bromide functional group, which is highly reactive in nucleophilic substitution reactions, such as alkylations, allowing researchers to easily introduce a 2-chloro-3,5-difluorobenzyl moiety into more complex molecules. The specific arrangement of chlorine and fluorine atoms on the benzene ring makes it a valuable scaffold for creating compounds with targeted physical, electronic, or biological properties. Its primary research applications include serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. In medicinal chemistry, the difluorobenzyl group is a common motif used to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXMVIRPDAVXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,5-difluorobenzyl bromide can be synthesized through the bromination of 2-chloro-3,5-difluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-difluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-Chloro-3,5-difluorotoluene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-Chloro-3,5-difluoroaniline, 2-Chloro-3,5-difluorothiophenol, and 2-Chloro-3,5-difluoroalkyl ethers.

    Oxidation: Products include 2-Chloro-3,5-difluorobenzyl alcohol and 2-Chloro-3,5-difluorobenzaldehyde.

    Reduction: The major product is 2-Chloro-3,5-difluorotoluene.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-3,5-difluorobenzyl bromide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of:

  • Antiepileptic Drugs : It acts as a precursor for Rufinamide, a sodium channel antagonist used for treating epilepsy and Lennox-Gastaut syndrome. The synthesis of Rufinamide from this compound demonstrates high yields and purity when using optimized reaction conditions involving hydrobromic acid and hydrogen peroxide as brominating agents .
  • Antiviral Agents : The compound is also utilized in synthesizing TMC125, a non-nucleoside reverse transcriptase inhibitor effective against HIV. The synthetic route involves coupling reactions that leverage the reactivity of the bromide group .
  • Antiparasitic Compounds : Research indicates that derivatives synthesized from this compound exhibit activity against various parasites, showcasing its versatility in drug development .

Organic Synthesis

In organic chemistry, this compound is frequently employed as a building block for synthesizing more complex molecules. Its applications include:

  • Synthesis of Fluorinated Aromatics : The compound is used to introduce fluorine atoms into aromatic systems, enhancing the biological activity of the resulting compounds. This is particularly significant in medicinal chemistry where fluorine substitution can improve pharmacokinetic properties .
  • Reactions with Nucleophiles : The presence of both chlorine and bromine atoms makes it an excellent substrate for nucleophilic substitution reactions. These reactions can lead to the formation of various functionalized products that are valuable in both academic research and industrial applications .

Agrochemical Applications

The compound has potential uses in the agrochemical sector:

  • Development of Herbicides and Insecticides : Due to its halogenated structure, this compound can be modified to create new agrochemicals with enhanced efficacy against pests and weeds. Research into its derivatives has shown promising results in terms of biological activity and selectivity .

Case Study 1: Synthesis of Rufinamide

A study demonstrated the efficient synthesis of Rufinamide from this compound using a modified method that replaced traditional brominating agents with hydrogen bromide and hydrogen peroxide. This method not only reduced costs but also improved yield and purity (≥99%) compared to conventional methods .

Case Study 2: Antiviral Activity

Research on compounds derived from this compound highlighted its role in developing antiviral drugs targeting HIV. The synthesized derivatives showed significant potency against resistant strains of the virus, indicating the compound's importance in ongoing drug discovery efforts .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-3,5-difluorobenzyl bromide with structurally related halogenated benzyl bromides and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
This compound C₇H₄BrClF₂ 241.46 Cl (C2), F (C3, C5), Br (benzyl) High reactivity in SN2 reactions; used in drug intermediate synthesis.
3,5-Dichloro-4-fluorobenzyl bromide C₇H₄BrCl₂F 264.37 Cl (C3, C5), F (C4), Br (benzyl) Increased steric hindrance from Cl groups; potential pesticide applications.
2-Ethoxy-3,5-difluorobenzyl bromide C₉H₉BrF₂O 251.07 OEt (C2), F (C3, C5), Br (benzyl) Ethoxy group enhances solubility in polar solvents; used in material science.
4-Chloro-3,5-difluorobenzyl bromide C₇H₄BrClF₂ 241.46 Cl (C4), F (C3, C5), Br (benzyl) Positional isomer of target compound; altered electronic effects for regioselective synthesis.
2-Bromo-n-(3,5-difluorobenzyl)propanamide C₁₀H₉BrF₂NO 277.09 Br (propanamide), F (C3, C5), amide linkage Amide group reduces electrophilicity; explored in medicinal chemistry for targeted delivery.

Structural and Electronic Differences

  • Halogen Substitution Patterns : The position and type of halogens significantly affect reactivity. For example, this compound has a chlorine at C2 and fluorines at C3/C5, creating a meta-directing electronic environment. In contrast, 3,5-Dichloro-4-fluorobenzyl bromide (C₇H₄BrCl₂F) has two chlorines at C3/C5 and fluorine at C4, leading to stronger electron-withdrawing effects and slower reaction kinetics in nucleophilic substitutions .
  • Functional Group Variations : The ethoxy group in 2-Ethoxy-3,5-difluorobenzyl bromide increases hydrophilicity compared to the chloro analog, making it more suitable for aqueous-phase reactions . Conversely, the amide group in 2-Bromo-n-(3,5-difluorobenzyl)propanamide diminishes the electrophilicity of the benzyl bromide, reducing its utility in SN2 reactions but enhancing stability in biological systems .

Physicochemical Properties

  • Molecular Weight and Reactivity: Compounds with higher molecular weights (e.g., C₇H₄BrCl₂F at 264.37 g/mol) exhibit lower solubility in non-polar solvents. The target compound (241.46 g/mol) balances moderate molecular weight with sufficient reactivity for cross-coupling reactions .
  • For instance, derivatives with nitro groups (e.g., 2-chloro-3,5-dinitrobenzamide, m.p. 284°C) show extreme thermal stability compared to fluorinated benzyl bromides .

Biological Activity

2-Chloro-3,5-difluorobenzyl bromide is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

This compound is characterized by the presence of both chlorine and fluorine substituents on the benzene ring, which enhance its electrophilicity. This compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : It can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
  • Reduction Reactions : Reduction leads to the formation of 2-Chloro-3,5-difluorotoluene.

The mechanism of action for this compound primarily involves its reactivity towards nucleophiles. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) increases the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the benzene ring.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies on related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that similar derivatives may possess comparable biological activities .

Anticancer Activity

In a study investigating various halogenated compounds, it was found that this compound derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways related to proliferation and apoptosis. For example, alkylation reactions involving this compound have yielded derivatives that are potent inhibitors of cancer cell growth .

Case Studies

  • Alkylation Studies : A study demonstrated that alkylation of benzimidazole with this compound resulted in compounds with >92% regiochemical purity. These compounds were further evaluated for their biological activity against various cancer cell lines .
  • Trypanosomiasis Research : Investigations into the use of halogenated compounds for treating neglected diseases like Human African Trypanosomiasis (HAT) showed that analogs derived from this compound exhibited low micromolar efficacy against Trypanosoma brucei. These studies highlight the potential for developing new therapeutic agents from this compound .

Applications in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties make it a versatile building block for creating biologically active molecules. Additionally, it is utilized in chemical biology for studying interactions between small molecules and biological macromolecules.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
2-Chloro-3,6-difluorobenzyl bromideStructureModerate Antimicrobial
3,5-Difluorobenzyl bromideStructureLow Anticancer Activity

Q & A

Q. What are the recommended handling and storage protocols for 2-chloro-3,5-difluorobenzyl bromide to ensure safety and stability?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at temperatures below -20°C to minimize degradation. Use a chemical fume hood for handling due to its volatility and potential respiratory hazards. Personal protective equipment (PPE), including nitrile gloves, lab coat, and safety goggles, is mandatory. Avoid exposure to moisture, as benzyl bromides can hydrolyze to benzyl alcohols .

Q. How can researchers verify the purity of this compound before experimental use?

  • Methodological Answer : Purity assessment should combine HPLC (to quantify organic impurities) and <sup>1</sup>H/<sup>19</sup>F NMR (to confirm substituent positions and detect residual solvents). For example, in <sup>19</sup>F NMR, the fluorine atoms at positions 3 and 5 should exhibit distinct coupling patterns. Mass spectrometry (MS) can validate the molecular ion peak at m/z ~241.46 (C7H4BrClF2) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The compound is typically synthesized via free-radical bromination of 2-chloro-3,5-difluorotoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light. Alternatively, electrophilic substitution on a pre-functionalized aromatic ring (e.g., benzyl chloride derivatives) with bromine may be employed. Reaction progress should be monitored by TLC (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl and F substituents activate the benzyl bromide toward SN2 reactions by polarizing the C-Br bond. However, steric hindrance from the 3,5-difluoro groups may slow kinetics. To optimize reactivity, use polar aprotic solvents (e.g., DMF) and elevate temperatures (50–80°C). Kinetic studies via <sup>13</sup>C NMR can track bromide displacement rates .

Q. What strategies mitigate regioselectivity challenges when using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom is the primary reactive site, but competing reactions at fluorine or chlorine positions may occur. Employ Pd-catalyzed conditions with bulky ligands (e.g., SPhos) to favor C-Br activation. Pre-complexation with Lewis acids (e.g., ZnCl2) can further enhance selectivity. Validate outcomes using X-ray crystallography or HSQC NMR to confirm bond formation .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

  • Methodological Answer : Yield discrepancies often arise from moisture sensitivity or trace metal impurities. Conduct control experiments under strict anhydrous conditions (e.g., Schlenk line) and pre-dry solvents. Use ICP-MS to detect metal contaminants. For example, copper residues from piping can catalyze side reactions, reducing yields. Document reaction parameters (e.g., stirring rate, degassing) to ensure reproducibility .

Q. What analytical techniques are critical for characterizing derivatives synthesized from this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemical ambiguity in crystalline products.
  • DEPT-135 NMR : Distinguishes CH2 and CH3 groups in alkylated derivatives.
  • High-resolution MS : Confirms exact mass of novel compounds (e.g., <1 ppm error).
  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm<sup>-1</sup>) .

Research Applications & Future Directions

Q. What role does this compound play in the synthesis of bioactive molecules?

  • Methodological Answer : It serves as a key intermediate for fluorinated pharmaceuticals , such as protease inhibitors or kinase modulators. For example, coupling with boronic acids generates biaryl structures common in drug candidates. In vitro assays (e.g., enzyme inhibition) should follow OECD guidelines to validate bioactivity .

Q. How can computational chemistry optimize reaction pathways involving this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for substitution reactions. Molecular docking studies (AutoDock Vina) assess binding affinity of derivatives toward target proteins. Pair computational results with experimental kinetics (stopped-flow UV-Vis) to refine models .

Q. What are underexplored research avenues for this compound?

  • Methodological Answer :
    Investigate its use in photoaffinity labeling for proteomics (via UV-induced crosslinking). Explore electrochemical fluorination to synthesize perfluorinated analogs. Collaborate with material scientists to develop fluorinated polymers for ion-selective membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.